N-Ethyldiethanolamine

Description

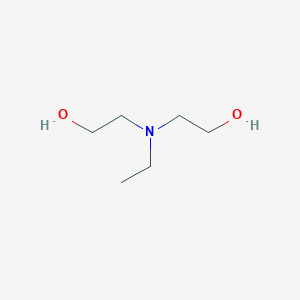

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[ethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNUHUCEWALCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041955 | |

| Record name | Ethyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

247 degc C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

208 °F (138 °C) (Open cup) | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible) | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0135 g/cu cm at 20 °C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00245 [mmHg] | |

| Record name | Ethyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid, Yellow liquid | |

CAS No. |

139-87-7 | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(ethylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyldiethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143560H1KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C | |

| Record name | ETHYLDIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Ethyldiethanolamine chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-Ethyldiethanolamine

Abstract

This compound (EDEA) is a tertiary amino compound and a primary alcohol with significant applications in various industrial and research settings.[1] It serves as a precursor in the synthesis of nitrogen mustards and is utilized as a solvent and in the formulation of detergents.[1][2][3] This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is an aminodiol in which the amino hydrogen of diethanolamine (B148213) is substituted with an ethyl group.[1][4] It is structurally related to ethanolamine.[1][3]

-

Synonyms: 2,2'-(Ethylazanediyl)diethanol, Ethyldiethanolamine, N,N-Bis(2-hydroxyethyl)ethylamine, 2,2'-(Ethylimino)diethanol.[1][10][12][13]

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with an amine-like odor.[2][5][12] It is classified as an aminodiol and a tertiary amino compound.[1][3]

| Property | Value | Reference(s) |

| Molecular Weight | 133.19 g/mol | [1][3][5][6][7][8] |

| Appearance | Colorless to light yellow, clear liquid | [2][5][12] |

| Odor | Amine-like | [1][12] |

| Density | 1.014 g/mL at 25 °C | [3][6][7][8][11][14] |

| Melting Point | -50 °C | [1][2][3][5][6][7][8][9][11][12] |

| Boiling Point | 246-252 °C | [2][3][5][6][7][8][9][11] |

| Flash Point | 124 °C (Closed Cup) / 138 °C (Open Cup) | [5][12] |

| Solubility | Miscible with water; very soluble in ethanol; slightly soluble in ethyl ether. | [1][5] |

| Refractive Index (n20/D) | 1.4665 | [2][3][6][7][8][11][12] |

| Vapor Pressure | 2.45 x 10⁻³ mm Hg at 25 °C (estimated) | [12] |

| pKa | 8.74 (estimated) | [12] |

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis method for this compound involves the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide.[1]

Objective: To synthesize this compound via the alkoxylation of ethylamine.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Ethylene oxide (C₂H₄O)

-

Reaction vessel (autoclave) suitable for pressure reactions

-

Stirring mechanism

-

Temperature and pressure control systems

-

Distillation apparatus for purification

Procedure:

-

Reactor Charging: Charge the pressure reactor with ethylamine. The reactor should be purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Initiation of Reaction: Heat the reactor to the desired reaction temperature, typically in the range of 50-100°C.

-

Ethylene Oxide Addition: Introduce ethylene oxide into the reactor in a controlled manner. The molar ratio of ethylene oxide to ethylamine is a critical parameter to control the degree of ethoxylation. For this compound, a molar ratio of approximately 2:1 (ethylene oxide:ethylamine) is targeted.

-

Reaction Monitoring: Monitor the reaction pressure and temperature closely. The reaction is exothermic, and cooling may be required to maintain the desired temperature. The reaction is typically carried out until the desired pressure drop is observed, indicating the consumption of ethylene oxide.

-

Product Work-up: After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

-

Purification: The crude product mixture, which may contain mono-, di-, and tri-ethanolamine derivatives, is then purified. Fractional distillation under reduced pressure is commonly employed to isolate this compound from unreacted starting materials and other byproducts.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of this compound.

-

Melting Point: Determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is recorded.

-

Boiling Point: Measured using distillation under atmospheric pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).

-

Purity Assay: Gas chromatography (GC) is a common method to assess the purity of this compound, often reported as >98%.

Reactivity and Applications

This compound's reactivity is characterized by its nucleophilic tertiary amine and its two primary hydroxyl groups.

-

Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. The primary alcohol groups can also be oxidized to aldehydes or carboxylic acids under specific conditions.[5]

-

CO₂ Capture: Research has indicated that this compound is a promising solvent for carbon dioxide capture, demonstrating favorable reaction kinetics compared to other tertiary amines like MDEA.[5]

-

Precursor in Synthesis: It is a known precursor to nitrogen mustard (HN-1), a type of chemical weapon, which makes it a regulated substance.[1][5][11] It is also used in the preparation of diclofenac (B195802) salts.[2][3]

-

Industrial Uses: It is used as a solvent and in the formulation of detergents.[2][3]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It can cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).[9] Toxicological data indicates an oral LD₅₀ of 4570 mg/kg in rats.[5] This chemical is intended for research and development purposes only and is not for human or veterinary use.[5]

References

- 1. Ethyldiethanolamine | C6H15NO2 | CID 8769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139-87-7 [chemicalbook.com]

- 3. This compound CAS#: 139-87-7 [m.chemicalbook.com]

- 4. This compound (CHEBI:132187) [ebi.ac.uk]

- 5. This compound | 139-87-7 | High-Purity Reagent [benchchem.com]

- 6. parchem.com [parchem.com]

- 7. This compound 98 139-87-7 [sigmaaldrich.com]

- 8. N-乙基二乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. Amines & Plasticizers Ethyl Diethanolamine - 139-87-7 - Alcohols [knowde.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. echemi.com [echemi.com]

- 13. Ethyldiethanolamine [webbook.nist.gov]

- 14. N-乙基二乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of N-Ethyldiethanolamine from Ethylamine and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyldiethanolamine (EDEA), a crucial intermediate in the pharmaceutical and chemical industries. The primary synthetic route discussed is the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide, a method favored for its directness and efficiency. This document details the underlying reaction mechanism, optimized experimental conditions, and purification protocols.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from ethylamine and ethylene oxide proceeds via a sequential nucleophilic addition of ethylamine to two equivalents of ethylene oxide. The reaction is a classic example of ethoxylation of a primary amine.

The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of the intermediate, N-ethylethanolamine. Subsequently, the secondary amine of the intermediate attacks a second molecule of ethylene oxide to yield the final product, this compound. The reaction is highly exothermic.

To achieve a high yield of the desired product and minimize the formation of byproducts, a stoichiometric ratio of 2:1 of ethylene oxide to ethylamine is recommended.[1]

Experimental Protocols

While industrial-scale production often utilizes continuous reactors, the following protocol outlines a laboratory-scale batch synthesis.

Synthesis of this compound

Materials and Equipment:

-

Ethylamine (anhydrous)

-

Ethylene oxide

-

Sodium hydroxide (B78521) (catalyst, optional)

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure gauges, and an inlet for gas/liquid addition

-

Cooling system for the reactor

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen, to remove any residual moisture and air.

-

Charging Reactants: Ethylamine is charged into the reactor. If a catalyst is to be used, a small amount of sodium hydroxide can be added.

-

Reaction Conditions: The reactor is sealed, and the temperature is raised to the desired range of 80-120°C.[1] The pressure is maintained between 2 and 5 atmospheres to keep the ethylene oxide in its liquid phase.[1]

-

Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor at a controlled rate. The exothermic nature of the reaction requires careful monitoring and control of the temperature through the reactor's cooling system.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them using gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the reactor is cooled down, and the pressure is carefully released. The crude reaction mixture is then collected for purification.

Purification by Vacuum Distillation

The primary method for purifying this compound is vacuum distillation, which separates the product from unreacted starting materials, the catalyst, and any high-boiling byproducts.

Equipment:

-

Standard vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Manometer

Procedure:

-

Apparatus Setup: The crude this compound is placed in the round-bottom flask of the vacuum distillation apparatus.

-

Vacuum Application: The system is evacuated to a low pressure. The boiling point of this compound at atmospheric pressure is 246-252°C.[1] Under vacuum, the boiling point is significantly reduced, preventing thermal degradation of the product.

-

Distillation: The flask is gently heated. The fraction corresponding to this compound is collected in the receiving flask. The exact boiling point will depend on the applied pressure.

-

Product Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Reactant Molar Ratio | Ethylene Oxide : Ethylamine = 2 : 1 | [1] |

| Reaction Temperature | 80 - 120 °C | [1] |

| Reaction Pressure | 2 - 5 atm | [1] |

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Property | Value | Reference |

| Boiling Point (atm) | 246-252 °C | [1] |

| Purity (after distillation) | ≥ 98% |

Table 2: Physical Properties and Purity of this compound

Visualizations

Signaling Pathway of this compound Synthesis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

N-Ethyldiethanolamine (CAS 139-87-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldiethanolamine (NEDEA), a tertiary amino alcohol with the CAS number 139-87-7, is a versatile chemical compound with significant applications across various industrial and research sectors. This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis and purification protocols, and analytical methodologies for its detection and quantification. Notably, NEDEA is recognized as a key metabolite of the nitrogen mustard chemical warfare agent HN-1 and is a regulated chemical precursor.[1][2] This guide also explores its potential biological activities, drawing parallels with the known Wnt signaling pathway activation by the structurally similar compound, diethanolamine (B148213). Detailed experimental workflows and logical diagrams are provided to facilitate practical application in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₂ | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| CAS Number | 139-87-7 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.014 g/mL at 25 °C | [3] |

| Boiling Point | 246-252 °C | [3] |

| Melting Point | -50 °C | [3] |

| Flash Point | 124 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.4665 | [3] |

| Water Solubility | Miscible | [1] |

| Vapor Pressure | 2.5 x 10⁻³ mm Hg (estimated) | [4] |

| pKa | 8.7 (estimated) | [4] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the ethoxylation of ethylamine (B1201723) with ethylene (B1197577) oxide.[5] An alternative laboratory-scale synthesis can be achieved through the alkylation of diethanolamine.

Synthesis from Ethylamine and Ethylene Oxide

This method involves the reaction of one equivalent of ethylamine with two equivalents of ethylene oxide. The reaction is typically performed under pressure and at elevated temperatures.

Experimental Protocol:

-

Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure gauges, and inlet/outlet ports is charged with ethylamine.

-

Reaction Initiation: The reactor is sealed and heated to the desired temperature (typically 80-150 °C).

-

Ethylene Oxide Addition: Ethylene oxide is then introduced into the reactor at a controlled rate to manage the exothermic reaction and maintain the temperature within the desired range. The pressure is maintained between 100 to 10,000 psig.

-

Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the disappearance of starting materials and the formation of the product using gas chromatography (GC).

-

Work-up: Once the reaction is complete, the reactor is cooled, and the excess pressure is vented. The crude product is then collected for purification.

Purification by Vacuum Distillation

Purification of crude this compound is crucial to remove unreacted starting materials and byproducts. Vacuum distillation is the most effective method due to the high boiling point of NEDEA.[6]

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head (or a packed column for higher efficiency), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.[6] Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

-

Charging the Flask: The crude this compound is placed in the distillation flask along with a magnetic stir bar for smooth boiling.

-

Applying Vacuum: The system is slowly evacuated to the desired pressure (typically 1-20 mmHg).[6][7]

-

Heating: The distillation flask is gently heated using a heating mantle.

-

Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. Lower boiling impurities will distill first. The pure this compound fraction is collected at a stable temperature. For instance, at approximately 20 mmHg, diethanolamine (a potential impurity) distills at 150-160 °C, providing a reference for fractionation.[6]

-

Completion: Once the desired product has been collected, the heating is stopped, and the system is allowed to cool to room temperature before slowly reintroducing air.

Analytical Methods

The detection and quantification of this compound, particularly in complex matrices like biological fluids and environmental samples, are critical for toxicological studies and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.[1][8]

Sample Preparation: Solid-Phase Extraction (SPE)

For trace analysis in aqueous samples, a pre-concentration and cleanup step such as Solid-Phase Extraction (SPE) is often necessary.

Experimental Protocol (General):

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with a suitable organic solvent (e.g., methanol) followed by deionized water.

-

Sample Loading: The aqueous sample, with pH adjusted if necessary, is passed through the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol (B129727) in water) to remove interfering polar compounds.

-

Elution: The retained this compound is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Concentration: The eluate is evaporated to a smaller volume or to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis.

GC-MS Analysis

Experimental Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.39 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.75 mL/min).

-

Injector Temperature: 240 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An initial temperature of 180°C held for 8 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes. (This is an example for a related compound and may need optimization for NEDEA).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

Scan Mode: Full scan (e.g., m/z 30-450) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Toxicology and Biological Relevance

Toxicological Data

| Parameter | Value | Species | Reference |

| LD₅₀ (oral) | 4570 mg/kg | Rat | [1] |

Metabolism of Nitrogen Mustard (HN-1)

This compound is a known human and rat metabolite of nitrogen mustards, specifically HN-1 (Ethyl-bis(2-chloroethyl)amine).[2][9] The biotransformation likely involves hydrolysis of the chloroethyl groups. The highly reactive nitrogen mustard first forms a cyclic aziridinium (B1262131) ion, which can alkylate biological macromolecules like DNA or react with water (hydrolyze).[10] Sequential hydrolysis of the two chloroethyl groups would lead to the formation of this compound.

Potential Role in Wnt Signaling

While direct studies on this compound's effect on specific signaling pathways are limited, research on the structurally analogous compound, diethanolamine (DEA), has shown it to be an activator of the canonical Wnt signaling pathway.[11] The Wnt pathway is crucial for embryonic development, cell proliferation, and differentiation.[1][12] Its dysregulation is implicated in various diseases, including cancer.

The canonical Wnt pathway is centered on the regulation of the protein β-catenin. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, CK1α, and GSK-3β), leading to its ubiquitination and proteasomal degradation.[13] Activation of the pathway, either by Wnt ligand binding or by chemical modulators, inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[13] Given its structural similarity to DEA, it is plausible that NEDEA could also modulate this pathway, a hypothesis that warrants further investigation.

Applications and Safety

Industrial and Research Applications

-

Solvent and Detergent Component: Used in various formulations due to its properties as a weak base and surfactant precursor.[4]

-

Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[2]

-

Gas Treating: Investigated for its potential in capturing acidic gases like CO₂.

-

Chemical Weapons Convention: It is a Schedule 3 chemical under the Chemical Weapons Convention due to its role as a precursor to the nitrogen mustard nerve agent HN-1.[9]

-

Research Standard: Used as an analytical standard and marker for exposure to nitrogen mustards.[1]

Safety and Handling

-

Hazards: this compound can cause skin and serious eye irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant industrial and toxicological interest. This guide has provided a detailed technical overview of its properties, synthesis, purification, and analysis. The established link between NEDEA and nitrogen mustard metabolism underscores its importance in defense and forensic research. Furthermore, the potential for interaction with critical biological pathways, such as the Wnt signaling cascade, suggests avenues for future toxicological and pharmacological investigation. The provided protocols and diagrams serve as a practical resource for professionals working with this compound.

References

- 1. ToxCast chemical library Wnt screen identifies diethanolamine as an activator of neural progenitor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. RU2487113C1 - Method of cleaning diethanolamine solution from impurities - Google Patents [patents.google.com]

- 8. Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry | Baygildiev | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 9. psecommunity.org [psecommunity.org]

- 10. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield [frontiersin.org]

- 13. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Physical and chemical characteristics of N-Ethyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (EDEA) is a tertiary amine with the molecular formula C6H15NO2. It is a colorless to light yellow, clear liquid that is miscible with water.[1] EDEA serves as a versatile intermediate in various chemical syntheses and has applications as a solvent and in the formulation of detergents.[2] Notably, it is recognized as a metabolite and hydrolysis product of the nitrogen mustard chemical warfare agent, ethyl-bis(2-chloroethyl)amine (HN-1), making its detection a key biomarker for exposure.[2][3][4] This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for the determination of its properties, and a summary of its synthesis and reactivity.

Physical Characteristics

This compound is a liquid at room temperature with a relatively high boiling point and low melting point. Its miscibility with water is a key physical property.[1][5]

| Property | Value | Reference |

| Molecular Formula | C6H15NO2 | |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.014 g/mL at 25 °C | |

| Boiling Point | 246-252 °C | [1] |

| Melting Point | -50 °C | [1] |

| Flash Point | 124 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.4665 | |

| Solubility | Miscible with water | [5] |

Chemical Characteristics

The chemical nature of this compound is defined by the presence of a nucleophilic tertiary amine nitrogen and two primary hydroxyl groups.[1] This structure dictates its reactivity and chemical properties.

| Property | Value | Reference |

| CAS Number | 139-87-7 | |

| pKa | 8.74 (estimated) | [5] |

| Vapor Pressure | 2.45 x 10⁻³ mm Hg at 25 °C (estimated) | [5] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions. | [6] |

| Hazardous Reactions | No known hazardous reactions under normal conditions. | [6] |

Reactivity and Chemical Behavior

The reactivity of this compound is centered around its nucleophilic nitrogen atom and its two hydroxyl groups. It can undergo a variety of reactions, including oxidation, substitution, and esterification.[1]

References

A Comprehensive Technical Guide to the Solubility of N-Ethyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (EDEA), a tertiary amine with the chemical formula C₆H₁₅NO₂, is a compound of significant interest across various scientific and industrial domains. Its utility as a solvent, a reactant in chemical syntheses, and notably as a key component in CO₂ capture technologies, underscores the importance of a thorough understanding of its physical and chemical properties. Furthermore, EDEA is recognized as a stable hydrolysis product of nitrogen mustards, making it a crucial biomarker for monitoring exposure to these chemical warfare agents.[1][2][3][4][5]

This technical guide provides an in-depth overview of the solubility of this compound in a range of common solvents. The document is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields who require precise solubility data and robust experimental methodologies.

Core Physical and Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 246-252 °C |

| Melting Point | -50 °C |

| Density | Approximately 1.014 g/mL at 25 °C |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in various applications, from reaction chemistry to industrial processes.

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in several common solvents has been established.

| Solvent | Qualitative Solubility |

| Water | Miscible |

| Ethanol | Very Soluble / Miscible |

| Acetone | Miscible |

| Ethyl Ether | Slightly Soluble |

Quantitative Solubility Data (Estimated)

| Solvent | Estimated Quantitative Solubility ( g/100g solvent at 25°C) |

| Methanol (B129727) | > 50 (Miscible) |

| Toluene | > 50 (Likely Miscible) |

| Hexane | < 1 (Low) |

Note: These are estimations based on the properties of structural analogs and the principle of "like dissolves like." Experimental verification is required for precise quantitative values.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. The protocol is adapted from the OECD Test Guideline 105, which provides a framework for determining water solubility, and is here extended to organic solvents.[13][14][15][16][17]

Principle

The "Flask Method" is suitable for determining the solubility of substances that are soluble above 10⁻² g/L. An excess of this compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (purity > 99%)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and filters (0.45 µm)

Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

The vessel should be agitated in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Preliminary tests may be necessary to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

To separate the saturated solution from the excess solute, centrifuge the mixture at the test temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining particulates.

-

-

Analytical Determination:

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility should be reported in g/100g of solvent.

-

The test temperature and the analytical method used should be clearly stated.

-

Visualizations of Key Processes Involving this compound

The following diagrams, generated using the DOT language, illustrate two critical applications and pathways involving this compound.

CO₂ Capture Mechanism

This compound, as a tertiary amine, is an effective solvent for the capture of carbon dioxide from industrial gas streams. The following diagram illustrates the simplified reaction pathway.

Caption: Simplified reaction of this compound with CO₂ in an aqueous solution.

Hydrolysis of Nitrogen Mustard (HN-1)

This compound is a key biomarker for exposure to the nitrogen mustard chemical warfare agent HN-1 (Bis(2-chloroethyl)ethylamine). The diagram below outlines the hydrolysis pathway.

Caption: Hydrolysis pathway of Nitrogen Mustard HN-1 to this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound, addressing the needs of researchers, scientists, and professionals in drug development. While qualitative data indicates good solubility in polar solvents, this guide highlights the need for further quantitative experimental studies to establish a comprehensive solubility profile across a wider range of solvents and conditions. The provided experimental protocol offers a robust starting point for such investigations. The visualizations of key chemical processes involving EDEA further illuminate its significance in both industrial applications and as a critical biomarker.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

- 7. N-METHYLDIETHANOLAMINE (MDEA) - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of carbon dioxide in methyldiethanolamine + methanol + water (Journal Article) | OSTI.GOV [osti.gov]

- 11. TRIETHANOLAMINE - Ataman Kimya [atamanchemicals.com]

- 12. dow.com [dow.com]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

N-Ethyldiethanolamine: A Technical Guide to its Role in the Chemical Weapons Convention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyldiethanolamine (NEDE) is a tertiary amino compound with significant industrial applications, but it is also a controlled substance under the Chemical Weapons Convention (CWC). This technical guide provides an in-depth analysis of NEDE's role in the CWC, focusing on its classification, its use as a precursor in the synthesis of nitrogen mustards, and the analytical methods for its verification. NEDE is listed under Schedule 3 of the CWC, signifying that it has large-scale commercial uses but also poses a risk to the object and purpose of the Convention as it can be readily converted into the Schedule 1 chemical weapon, bis(2-chloroethyl)ethylamine (B1220662) (HN1).[1] This document details the synthetic pathway from NEDE to HN1, provides comprehensive experimental protocols for the detection and quantification of NEDE in various matrices, and presents relevant quantitative data in a structured format. The information herein is intended to support research, verification activities, and the development of countermeasures in the context of chemical security.

This compound and the Chemical Weapons Convention

The Chemical Weapons Convention is an international treaty that prohibits the development, production, stockpiling, and use of chemical weapons.[2] To enforce this, the CWC categorizes chemicals based on their potential for weaponization and their legitimate industrial applications.

This compound (CAS No. 139-87-7) is classified as a Schedule 3 chemical under the CWC.[1][2] This scheduling indicates two key aspects:

-

Legitimate Uses: NEDE has large-scale industrial applications, including its use as an intermediate in the production of pharmaceuticals, agricultural products, textiles, detergents, and cosmetics. It is also used in gas purification processes to remove acidic gases.[3]

-

Chemical Weapons Precursor: NEDE is a direct precursor to the nitrogen mustard bis(2-chloroethyl)ethylamine (HN1) , a potent blistering agent classified as a Schedule 1 chemical.[4] Schedule 1 chemicals have few, if any, legitimate uses and are considered to pose a high risk. The synthesis of nitrogen mustards from their corresponding ethanolamine (B43304) precursors is a relatively straightforward chemical transformation.[1]

Furthermore, NEDE is a known hydrolysis product and metabolite of nitrogen mustards.[2][5][6] Its detection in environmental or biomedical samples can therefore serve as an indicator of the production or use of these chemical warfare agents.

Synthesis of Nitrogen Mustard (HN1) from this compound

The conversion of this compound to the Schedule 1 nitrogen mustard, bis(2-chloroethyl)ethylamine (HN1), is achieved through the chlorination of its two hydroxyl groups. This is typically accomplished using a strong chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of this compound (Inferred)

Warning: This synthesis involves highly toxic and corrosive chemicals and should only be performed by trained professionals in a certified laboratory with appropriate safety measures, including a fume hood and personal protective equipment. The product, HN1, is a Schedule 1 chemical weapon.

Materials:

-

This compound (C₆H₁₅NO₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Methanol (for quenching)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in an appropriate volume of anhydrous 1,2-dichloroethane.

-

Slowly add thionyl chloride dropwise to the solution while stirring. An exothermic reaction will occur, and a solid suspension may form.

-

After the addition is complete, heat the mixture to reflux (approximately 50°C) with continuous stirring.[7] The solid should dissolve and then reappear as a crystalline solid during the reflux.

-

Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[7]

-

After cooling the reaction mixture, carefully quench any remaining thionyl chloride by slowly adding a small amount of methanol.

-

Remove the solvent under vacuum to yield the crude product, bis(2-chloroethyl)ethylamine hydrochloride (HN1·HCl), as a crystalline solid.[7]

Quantitative Data: Based on the analogous synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, this reaction is expected to proceed with a high, near-quantitative yield.[7]

Verification and Analytical Methods

The detection and quantification of NEDE are crucial for verifying compliance with the CWC. Various analytical methods have been developed for its analysis in different matrices, primarily environmental water samples and biological fluids like urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of NEDE, often requiring a derivatization step to improve its volatility and chromatographic properties.

3.1.1. Experimental Protocol: GC-MS with TBDMS Derivatization

This protocol is adapted from a method for determining nitrogen mustard hydrolysis products in various sample matrices.[7]

Sample Preparation and Derivatization:

-

For water samples, add hydrochloric acid to a final concentration of 1 mM to prevent loss of NEDE during evaporation.

-

Evaporate the sample to dryness.

-

Add the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the dried residue.

-

Heat the mixture at 60°C for 1 hour to form the tert-butyldimethylsilyl (TBDMS) derivative of NEDE.

GC-MS Parameters:

-

Column: DB-5 or equivalent non-polar column.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantification of the NEDE-(TBDMS)₂ derivative, the characteristic ion at m/z 216 is typically used.[7]

-

Internal Standard: Nonadecane (C₁₉) can be used as an internal standard, monitored at m/z 268.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of NEDE in aqueous samples without the need for derivatization, offering high sensitivity and selectivity.

3.2.1. Experimental Protocol: Direct Injection LC-MS/MS

This protocol is based on ASTM D7599 and other validated methods for ethanolamine analysis in water.[1][4][9][10]

Sample Preparation:

-

For aqueous samples, spike with a surrogate standard (e.g., diethanolamine-d₈).

-

Filter the sample using a 0.45 µm syringe filter (e.g., PVDF).[9]

-

Transfer the filtrate to an autosampler vial for direct injection.

LC-MS/MS Parameters:

-

LC Column: A mixed-mode column (e.g., Acclaim Trinity P1) or a HILIC column is suitable for retaining and separating polar ethanolamines.[5][11]

-

Mobile Phase: An isocratic or gradient elution using acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (e.g., pH 3.7) is common.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The transition for NEDE is typically m/z 134 → [product ion].[5]

Quantitative Data for Analytical Methods

The performance of these analytical methods is summarized below.

Table 1: Quantitative Performance Data for NEDE Analysis

| Parameter | GC-MS (with TBDMS Derivatization) | LC-MS/MS (Direct Injection) |

| Matrix | Water, Urine | Surface Water, Wastewater |

| Limit of Detection (LOD) | 2.5 ng/mL (2.5 ppb)[7] | 5 µg/L (5 ppb) (Method Requirement)[9] |

| Limit of Quantification (LOQ) | Not specified | 5.5 ng/mL (for urine samples)[12][13] |

| Method Detection Limit (MDL) | Not specified | 0.2 µg/L (0.2 ppb)[2] |

| Linear Range | Not specified | 0.5 - 250 ng/mL (for urine samples)[12][13] |

| Recovery | 88% (in acidified water)[7] | ~88% (in spiked water)[1][8] |

Logical Relationships under the CWC

The control of this compound under the Chemical Weapons Convention is based on a clear logical framework that links its industrial utility to its potential for misuse.

This diagram illustrates that NEDE's dual-use nature—its widespread industrial application and its role as a direct precursor to a Schedule 1 chemical weapon—necessitates its inclusion in Schedule 3. This scheduling, in turn, subjects facilities that produce, process, or consume NEDE above certain thresholds to declaration and verification requirements by the Organisation for the Prohibition of Chemical Weapons (OPCW) to ensure its use is for purposes not prohibited by the Convention.

Conclusion

This compound occupies a critical position within the framework of the Chemical Weapons Convention. Its legitimate and extensive industrial use is balanced against the significant security risk it poses as a readily available precursor to the nitrogen mustard agent HN1. A thorough understanding of its chemistry, synthetic pathways to chemical warfare agents, and the analytical methods for its detection is paramount for researchers, scientists, and professionals involved in chemical security, treaty verification, and the development of protective measures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for these efforts, reinforcing the goals of the CWC.

References

- 1. static.rusi.org [static.rusi.org]

- 2. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Schedule 1 | OPCW [opcw.org]

- 5. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Analysis of Ethanolamines: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888 (Technical Report) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101395167A - A novel chlorination reagent and a novel process for chlorination of sugars using thionyl chloride - Google Patents [patents.google.com]

N-Ethyldiethanolamine: A Technical Guide to Hydrolysis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

N-Ethyldiethanolamine (EDEA), a tertiary amino compound with the chemical formula C₆H₁₅NO₂, is a significant molecule in various industrial applications and is also recognized as a hydrolysis product of certain nitrogen mustards.[1] Understanding its stability, particularly its hydrolysis and degradation pathways, is crucial for assessing its environmental fate, toxicological profile, and for the development of related pharmaceutical compounds. This technical guide provides a comprehensive overview of the current scientific understanding of EDEA's degradation, focusing on hydrolysis, biodegradation, and photodegradation, supported by available quantitative data, experimental protocols, and pathway visualizations.

Chemical Stability and Hydrolysis

This compound is generally considered stable under normal environmental conditions and is not expected to undergo significant hydrolysis.[1] This stability is attributed to the absence of functional groups that are readily susceptible to hydrolysis in aqueous environments.

While direct experimental studies on the forced hydrolysis of EDEA under strong acidic or basic conditions are not extensively available in the reviewed literature, its structural characteristics suggest a high degree of stability.

Biodegradation Pathways

The biodegradation of this compound is a slow process, indicating that it is not readily biodegradable.[1][2] This has been quantified through standardized testing methods, which are essential for evaluating the environmental persistence of chemical compounds.

Quantitative Biodegradation Data

| Test Method | Inoculum | EDEA Concentration | Duration | Result | Reference |

| Japanese MITI test | Activated sludge (30 mg/L) | 100 mg/L | 4 weeks | 4% of Theoretical BOD | [1] |

| Biochemical Oxygen Demand (BOD) | Acclimated sewage culture | 15 mg/L (daily increments) | 5 days | 3.60% of Theoretical Oxygen Demand (TOD) | [1][2] |

Experimental Protocols for Biodegradation Assessment

Biochemical Oxygen Demand (BOD) Test:

This method assesses the amount of dissolved oxygen consumed by aerobic biological microorganisms to break down organic material present in a given water sample at a specific temperature over a specific time period.

-

Preparation of Dilution Water: Aerated, buffered water containing essential mineral salts is prepared.

-

Inoculum: An appropriate microbial population, such as from an activated sludge treatment plant, is introduced. For compounds that are not readily biodegradable, an acclimated inoculum may be used.

-

Sample Preparation: A known concentration of this compound is added to the dilution water with the inoculum.

-

Incubation: The samples are incubated in airtight bottles in the dark at a constant temperature (typically 20°C) for a specified period (e.g., 5 days).

-

Dissolved Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.

-

Calculation: The BOD is calculated from the difference in dissolved oxygen levels and is expressed as a percentage of the theoretical oxygen demand (the total amount of oxygen required to completely oxidize the compound).

Japanese MITI Test (Ministry of International Trade and Industry):

This is a ready biodegradability test that uses a low concentration of microorganisms.

-

Test System: The test is conducted in a closed system with a known volume of mineral medium, the test substance as the sole carbon source, and a relatively low concentration of microorganisms from various sources.

-

Oxygen Consumption Measurement: The biochemical oxygen demand is measured continuously using a coulometer.

-

Duration: The test is typically run for 28 days.

-

Assessment: A compound is considered readily biodegradable if the percentage of BOD reaches a certain level (e.g., >60% of the theoretical oxygen demand) within a 10-day window during the 28-day period.

Inferred Biodegradation Pathway

While specific metabolic pathways for EDEA have not been detailed in the available literature, the degradation of analogous compounds like diethanolamine (B148213) (DEA) and methyldiethanolamine (MDEA) suggests potential routes. The slow degradation rate of EDEA implies that the initial enzymatic attack is a rate-limiting step. A plausible, though speculative, pathway could involve:

-

Hydroxylation: Initial oxidation of one of the ethyl groups or the N-ethyl group.

-

Dealkylation/Dehydrogenation: Subsequent removal of the ethyl group or further oxidation of the alcohol moieties to aldehydes and carboxylic acids.

-

Ring Formation: Intramolecular reactions leading to the formation of cyclic structures like piperazine (B1678402) derivatives, as observed in the degradation of similar amines.

Further research is required to elucidate the specific enzymatic processes and intermediate products involved in the microbial degradation of EDEA.

Caption: Inferred Biodegradation Pathway of this compound.

Photodegradation

In the atmosphere, this compound is susceptible to degradation by photochemically-produced hydroxyl radicals.[1] This is a significant environmental fate process for volatile and semi-volatile organic compounds.

Quantitative Photodegradation Data

| Parameter | Value | Conditions | Reference |

| Rate Constant (with OH radicals) | 1.1 x 10⁻¹⁰ cm³/molecule-sec | 25°C (estimated) | [1] |

| Atmospheric Half-life | ~3.7 hours | Atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ (estimated) | [1] |

Experimental Protocols for Photodegradation Studies

Smog Chamber Experiments:

These experiments simulate atmospheric conditions in a controlled environment to study the photochemical reactions of volatile organic compounds.

-

Chamber Setup: A large, inert chamber (e.g., Teflon-lined) is filled with purified air.

-

Reactant Introduction: Known concentrations of the test substance (EDEA) and a source of hydroxyl radicals (e.g., methyl nitrite (B80452) photolysis or ozone-alkene reactions) are introduced into the chamber.

-

Irradiation: The chamber is irradiated with UV lamps that simulate the solar spectrum.

-

Monitoring: The concentrations of EDEA and potential degradation products are monitored over time using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

-

Data Analysis: The decay of the test substance is used to calculate the reaction rate constant with hydroxyl radicals.

Photodegradation Pathway

The reaction of this compound with hydroxyl radicals is expected to proceed primarily through hydrogen abstraction from the carbon atoms adjacent to the nitrogen atom or the hydroxyl groups, as these are the most reactive sites. The resulting alkyl radicals would then react with molecular oxygen to form peroxy radicals, leading to a cascade of reactions that can produce a variety of smaller, oxygenated products.

Caption: Atmospheric Photodegradation Pathway of this compound.

Oxidative and Thermal Degradation

While direct experimental data on the oxidative and thermal degradation of this compound is limited, studies on analogous compounds such as N,N-Diethylethanolamine (DEEA) and Diethanolamine (DEA) provide valuable insights into potential degradation pathways under elevated temperatures and in the presence of oxidizing agents.[3] For instance, the thermal degradation of DEA in the presence of CO₂ has been shown to produce compounds like 3-(hydroxyethyl)-2-oxazolidone, N,N,N'-tris(hydroxyethyl)ethylenediamine, and N,N'-bis(hydroxyethyl)piperazine. It is plausible that EDEA could undergo similar transformations.

Analytical Methodologies

The study of this compound degradation relies on sensitive and specific analytical techniques to identify and quantify the parent compound and its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like EDEA, derivatization is often employed to improve chromatographic performance and sensitivity.

Experimental Protocol for GC-MS Analysis of EDEA:

-

Sample Preparation: Aqueous samples are acidified (e.g., with HCl) to prevent the loss of the amine during evaporation and then dried.[5] For biological matrices like serum, a protein precipitation step (e.g., with perchloric acid) is necessary.[5]

-

Derivatization: The dried residue is derivatized, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60°C for 1 hour to form TBDMS derivatives.[5]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).[5]

-

MS Detection: The separated compounds are detected by a mass spectrometer, typically operating in electron ionization (EI) mode.[5]

-

Quantification: Quantification is performed using extracted ion chromatograms of specific m/z values for the derivatized EDEA (e.g., m/z 216 for EDEA-(TBDMS)₂) and an internal standard.[5]

Quantitative Performance of GC-MS Method for EDEA:

| Matrix | Limit of Detection (LOD) | Recovery | Reference |

| Water | 2.5 ng/ml | 88% | [5] |

| Urine | Not specified | 72-100% | [5] |

| Serum | Not specified | 7-31% | [5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of polar and non-volatile compounds in complex matrices without the need for derivatization.

ASTM D7599 Standard Test Method:

This standard method outlines the determination of EDEA and other ethanolamines in water by direct injection LC-MS/MS.[6][7][8]

-

Sample Preparation: Water samples are filtered and may be spiked with an isotopically labeled internal standard.

-

LC Separation: The sample is injected into a liquid chromatograph, and the analytes are separated on a suitable column.

-

MS/MS Detection: The separated compounds are detected by a tandem mass spectrometer using single reaction monitoring (SRM) for high selectivity and sensitivity.

-

Quantification: Quantification is achieved by comparing the analyte response to a calibration curve.

References

- 1. Ethyldiethanolamine | C6H15NO2 | CID 8769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbial degradation of diethanolamine and related compounds. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. iris.unito.it [iris.unito.it]

- 5. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00716F [pubs.rsc.org]

- 8. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols for N-Ethyldiethanolamine in CO2 Capture Systems

Abstract

These application notes provide a comprehensive overview of the use of N-Ethyldiethanolamine (EDEA), also known as N,N-Diethylethanolamine (DEEA), in carbon dioxide (CO2) capture systems. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring amine-based solvents for CO2 capture. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and visual representations of the underlying processes and mechanisms.

Application Notes

Introduction to this compound (EDEA) for CO2 Capture

This compound (EDEA) is a tertiary alkanolamine that has garnered interest as a potential solvent for CO2 capture from various gas streams, including flue gas from power plants and industrial processes. As a tertiary amine, EDEA offers the advantage of a high theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and potentially lower energy requirements for regeneration compared to primary and secondary amines like Monoethanolamine (MEA).[1] EDEA is also noted for its potential to be synthesized from renewable resources.[2]

Mechanism of CO2 Capture with EDEA

Unlike primary and secondary amines which directly react with CO2 to form carbamates, tertiary amines like EDEA act as a base to catalyze the hydrolysis of CO2 in an aqueous solution. The primary reaction mechanism involves the formation of bicarbonate, as illustrated in the following reactions:

-

CO2 Dissolution: CO2 (g) ⇌ CO2 (aq)

-

Bicarbonate Formation (catalyzed by EDEA): CO2 (aq) + H2O + R3N ⇌ HCO3- + R3NH+

Where R3N represents EDEA. This mechanism avoids the formation of stable carbamates, which is a key factor in the lower regeneration energy of tertiary amines.

Key Performance Parameters

The effectiveness of EDEA as a CO2 capture solvent is evaluated based on several key parameters, including its absorption capacity, absorption and desorption kinetics, thermodynamic properties, and corrosive nature.

Data Presentation:

The following tables summarize the available quantitative data for EDEA and related amine systems. It is important to note that much of the research on EDEA involves its use in blended amine systems to enhance its performance.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H15NO2 | [3] |

| Molecular Weight | 133.19 g/mol | [4] |

| Density | 1.014 g/mL at 25 °C | |

| Boiling Point | 246-252 °C | |

| Melting Point | -50 °C |

Table 2: CO2 Absorption Performance of EDEA-based Solvents

| Solvent System | Concentration | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Reference |

| 2 M AEEA / 1 M EDEA / 4 M Sulfolane | - | 30 | Up to 2.17 mol/L (solution basis) | [5] |

| 1.5 M EDEA + 0.5 M Alkyamine Blends | - | 40 | Varies with alkylamine | [4] |

| 1 M EDEA / 2 M HMDA | - | 25-60 | Varies with pressure and temp | [6] |

| 1.5 M EDEA / 1.5 M HMDA | - | 25-60 | Varies with pressure and temp | [6] |

| 2 M EDEA / 1 M HMDA | - | 25-60 | Varies with pressure and temp | [6] |

Note: AEEA = 2-(2-aminoethylamino)ethanol, HMDA = 1,6-hexanediamine. CO2 loading is often reported for the entire solution rather than per mole of a single amine in blended systems.

Table 3: Kinetic Data for CO2 Absorption in EDEA-based Systems

| Solvent System | Temperature (K) | Second-Order Rate Constant (k2) (m³/(kmol·s)) | Reference |

| EDEA promoted with Potassium Arginate | 303 | Rate promotion was most effective with this blend | [7] |

| EDEA promoted with Potassium Prolinate | 303 | Moderate rate promotion | [7] |

| EDEA promoted with Potassium Glycinate | 303 | Least effective rate promotion among the three | [7] |

Table 4: Corrosion Data for Amines in CO2 Capture Systems (Illustrative)

| Amine Solution | Material | Temperature (°C) | CO2 Loading (mol/mol) | Corrosion Rate (mm/year) | Reference |

| 30% MEA | Carbon Steel | 50 | 0.4 | ~1.5 | [2] |

| 30% DETA | Carbon Steel | 50 | 0.4 | ~0.5 | [2] |

| 30% MEA | Carbon Steel | 80 | 0.4 | > 4.0 | [2] |

| 30% DETA | Carbon Steel | 80 | 0.4 | ~2.0 | [2] |

Note: This data is for MEA and DETA and is provided to illustrate the typical range of corrosion rates observed in amine-based CO2 capture systems. Specific corrosion data for pure EDEA solutions is limited in publicly available literature.

Experimental Protocols

Protocol 1: Determination of CO2 Absorption and Desorption Performance

Objective: To determine the CO2 absorption rate, absorption capacity, and cyclic capacity of an aqueous EDEA solution.

Apparatus:

-

Solvent screening apparatus: A jacketed glass reactor (250 mL) with a temperature controller.

-

Magnetic stirrer and stir bar.

-

Mass flow controllers for CO2 and N2.

-

Gas inlet tube for bubbling gas through the solution.

-

Condenser to cool the outlet gas.

-

CO2 analyzer.

-

Data acquisition system.

Procedure:

-

Solution Preparation: Prepare an aqueous solution of EDEA at the desired concentration (e.g., 2.0 M).

-

Apparatus Setup:

-

Absorption:

-

Introduce a gas mixture of known composition (e.g., 10 vol% CO2 in N2) into the solution at a constant flow rate.[4]

-

Continuously monitor the CO2 concentration in the gas leaving the reactor using the CO2 analyzer.

-

Continue the absorption until the CO2 concentration in the outlet gas is approximately 95% of the inlet concentration, indicating saturation of the solution.[4]

-

Take a liquid sample for analysis of the CO2 loading (rich solution).

-

-

Desorption:

-

Increase the reactor temperature to the desorption temperature (e.g., 80 °C).[4]

-

Switch the inlet gas to pure N2 to strip the CO2 from the solution.[4]

-

Continue desorption until the CO2 concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[4]